

In-Depth Technical Guide: 8-Bromoquinolin-4(1H)-one

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Compound of Interest

Compound Name: 8-Bromoquinolin-4(1H)-one

Cat. No.: B1280202

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CAS Number: 949507-29-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **8-Bromoquinolin-4(1H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide leverages data from closely related bromoquinolines and quinolin-4-one derivatives to present a thorough profile. The information herein covers physicochemical properties, established synthetic routes, and potential biological activities, offering a solid foundation for further research and development.

Physicochemical Properties

8-Bromoquinolin-4(1H)-one belongs to the quinolinone family, a class of compounds known for its prevalence in pharmacologically active molecules. The presence of a bromine atom at the 8-position is anticipated to influence its electronic properties and metabolic stability, potentially enhancing its therapeutic efficacy.

Property	Value	Source
CAS Number	949507-29-3	--INVALID-LINK--
Molecular Formula	C ₉ H ₆ BrNO	--INVALID-LINK--
Molecular Weight	224.05 g/mol	--INVALID-LINK--
Purity	≥98%	--INVALID-LINK--
Storage	Store long-term in a cool, dry place.	--INVALID-LINK--

Note: Specific experimental data such as melting point, solubility, and detailed spectral analysis for **8-Bromoquinolin-4(1H)-one** are not readily available in the cited literature. The data presented is based on supplier information and computational predictions for related structures.

Synthesis of 8-Bromoquinolin-4(1H)-one

While a specific, detailed protocol for the synthesis of **8-Bromoquinolin-4(1H)-one** is not extensively documented, established methods for the synthesis of the quinolin-4-one scaffold can be applied. The Gould-Jacobs and Conrad-Limpach reactions are two of the most common and versatile methods for constructing this core structure.

Experimental Protocol: Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. For the synthesis of **8-Bromoquinolin-4(1H)-one**, the logical starting material would be 2-bromoaniline.

Step 1: Condensation

- A mixture of 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated, typically at 100-140°C, for a period of 1-3 hours.
- The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

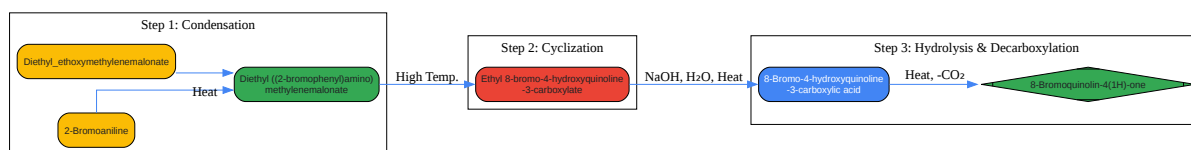
- The intermediate, diethyl ((2-bromophenyl)amino)methylenemalonate, can be isolated by cooling the reaction mixture and collecting the precipitated solid, or the crude product can be carried forward to the next step.

Step 2: Cyclization

- The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
- The mixture is heated to a high temperature, typically 240-260°C, to induce cyclization. This step is usually rapid, often completing within 15-30 minutes.
- Upon cooling, the product, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.

Step 3: Hydrolysis and Decarboxylation

- The resulting ester is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide.
- The reaction mixture is then acidified to precipitate the carboxylic acid.
- The isolated 8-bromo-4-hydroxyquinoline-3-carboxylic acid is then decarboxylated by heating, either neat or in a suitable high-boiling solvent, to yield the final product, **8-Bromoquinolin-4(1H)-one**.



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Gould-Jacobs synthesis workflow for **8-Bromoquinolin-4(1H)-one**.

Potential Biological Activities and Mechanisms of Action

Quinolone and quinolinone derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. The mechanisms of action for these activities are generally well-studied for the broader class of compounds.

Potential Antimicrobial Activity

The primary mechanism of antimicrobial action for quinolones is the inhibition of bacterial DNA synthesis.^{[1][2]} This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.^{[1][2]}

- **DNA Gyrase:** This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.
- **Topoisomerase IV:** This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

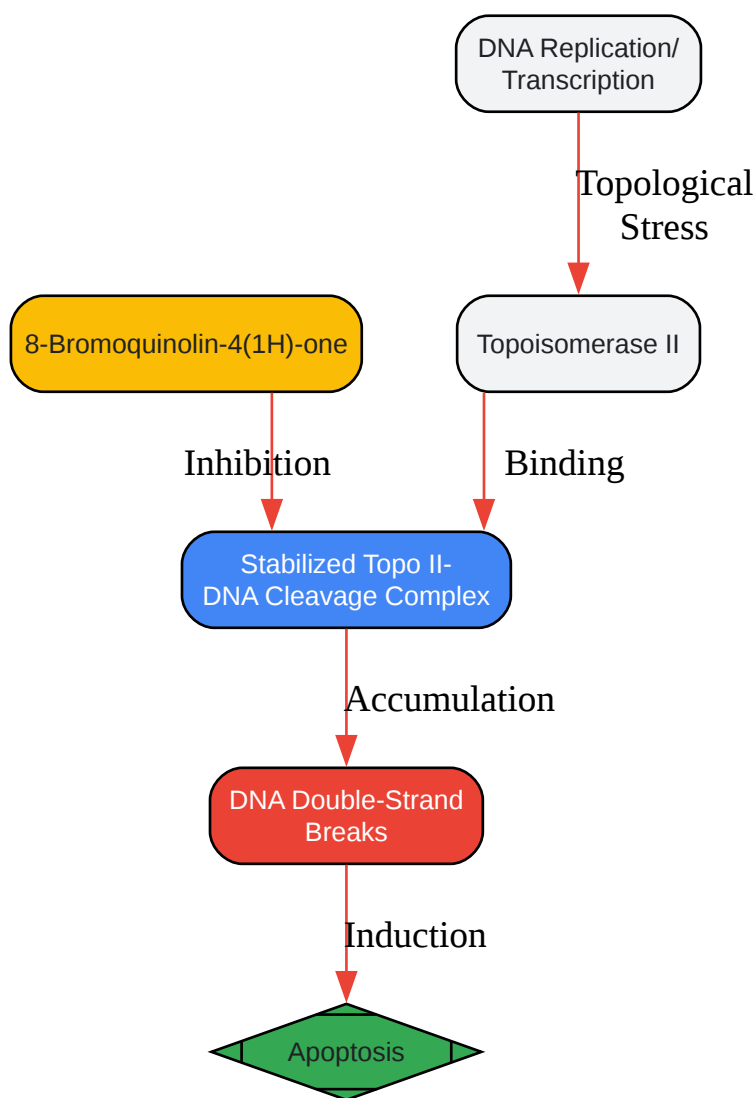
By forming a stable complex with these enzymes and the bacterial DNA, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.^[3]

Potential Anticancer Activity

The anticancer activity of quinolinone derivatives is often attributed to their ability to inhibit human topoisomerase enzymes, particularly topoisomerase I and II.^[4] These enzymes are vital for resolving DNA topological problems during replication, transcription, and recombination in eukaryotic cells.

- **Topoisomerase I:** Creates single-strand breaks to relieve torsional stress.
- **Topoisomerase II:** Creates double-strand breaks to allow for the passage of another DNA duplex.

Similar to their antibacterial counterparts, anticancer quinolones can stabilize the enzyme-DNA cleavage complex, leading to the accumulation of DNA damage and the induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]



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Hypothesized anticancer mechanism of **8-Bromoquinolin-4(1H)-one**.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential antimicrobial and anticancer activities of **8-Bromoquinolin-4(1H)-one**, based on standard methodologies used for similar compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

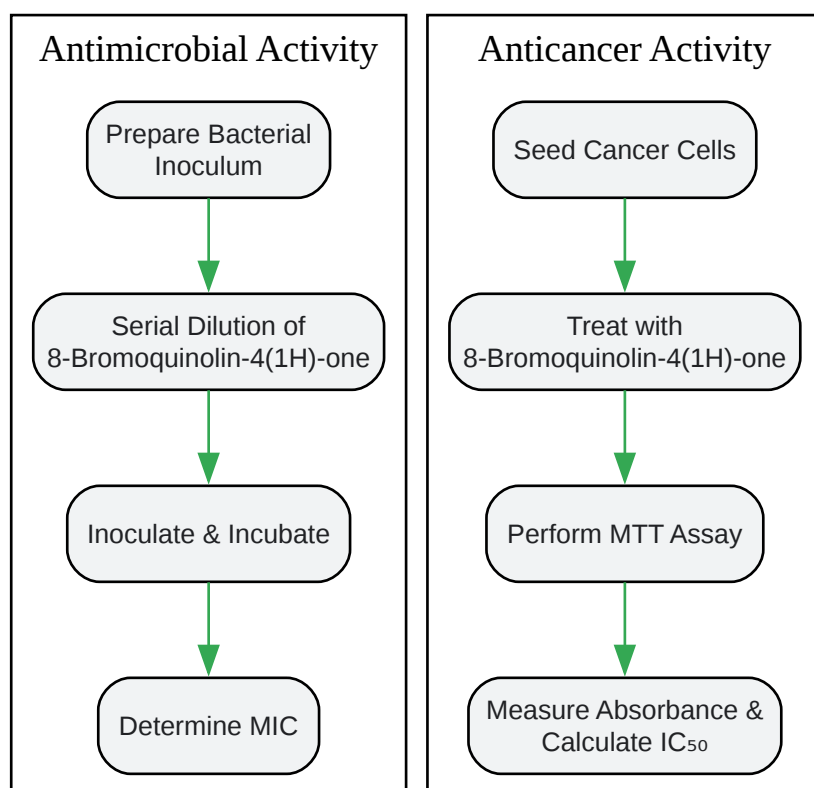
- **Preparation of Bacterial Inoculum:** A standardized suspension of the test bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared in a suitable broth medium to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Serial Dilution of the Compound:** A stock solution of **8-Bromoquinolin-4(1H)-one** in a suitable solvent (e.g., DMSO) is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
- **Inoculation and Incubation:** Each well is inoculated with the bacterial suspension. The plate also includes a positive control (bacteria in broth without the compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.
- **Determination of MIC:** The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- **Cell Seeding:** Cancer cells (e.g., HeLa, HT-29) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **8-Bromoquinolin-4(1H)-one** for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
- **MTT Addition:** After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubated for 2-4 hours.

- **Formazan Solubilization:** The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.



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Workflow for the biological evaluation of **8-Bromoquinolin-4(1H)-one**.

Conclusion

8-Bromoquinolin-4(1H)-one is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Based on the well-established activities of the quinolinone scaffold, it is a promising candidate for the development of novel antimicrobial and anticancer agents. The synthetic and biological evaluation protocols outlined in this guide provide a framework for researchers to begin exploring the therapeutic potential of

this and related molecules. Further studies are warranted to elucidate the specific physicochemical properties, spectral data, and biological activity profile of **8-Bromoquinolin-4(1H)-one**.

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